molecular formula C3H5BF2 B14703727 Cyclopropyldifluoroborane CAS No. 22405-04-5

Cyclopropyldifluoroborane

Cat. No.: B14703727
CAS No.: 22405-04-5
M. Wt: 89.88 g/mol
InChI Key: HJFAKXJMCMUIJZ-UHFFFAOYSA-N
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Description

Cyclopropyldifluoroborane is an organoboron compound characterized by a cyclopropyl group attached to a difluoroborane moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl ring is known for its ring strain, which imparts unique chemical properties to the compound, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyldifluoroborane can be synthesized through several methods. One common approach involves the reaction of cyclopropylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyldifluoroborane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as alkoxides, amines, and thiols.

    Electrophiles: Such as halogens and carbonyl compounds.

    Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Cyclopropyldifluoroborane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropyldifluoroborane exerts its effects is primarily through its ability to participate in various chemical reactions. The cyclopropyl ring’s ring strain makes it highly reactive, allowing it to undergo ring-opening reactions that can lead to the formation of new bonds. The difluoroborane moiety can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles .

Molecular Targets and Pathways: In biological systems, this compound derivatives may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Cyclopropyldifluoroborane can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique combination of a strained cyclopropyl ring and a difluoroborane moiety makes it particularly valuable in synthetic chemistry. Its reactivity and versatility set it apart from other organoboron compounds.

Properties

CAS No.

22405-04-5

Molecular Formula

C3H5BF2

Molecular Weight

89.88 g/mol

IUPAC Name

cyclopropyl(difluoro)borane

InChI

InChI=1S/C3H5BF2/c5-4(6)3-1-2-3/h3H,1-2H2

InChI Key

HJFAKXJMCMUIJZ-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1)(F)F

Origin of Product

United States

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